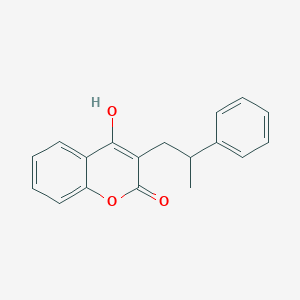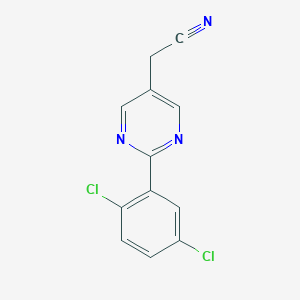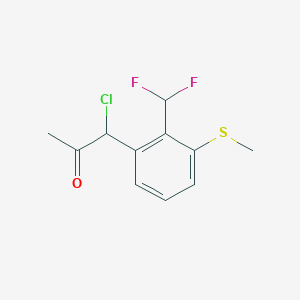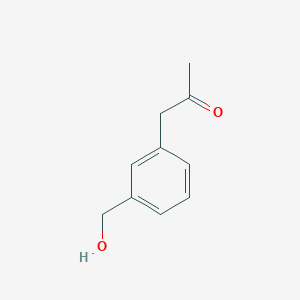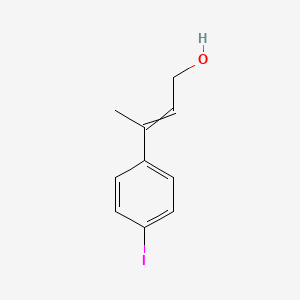
(E)-3-(4-iodophenyl)but-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-iodophenyl)but-2-en-1-ol is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butenol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-iodophenyl)but-2-en-1-ol can be achieved through several methods:
Heck Reaction: This involves the coupling of 4-iodobenzene with but-2-en-1-ol in the presence of a palladium catalyst and a base.
Grignard Reaction: The reaction of 4-iodobenzyl bromide with a Grignard reagent derived from but-2-en-1-ol.
Wittig Reaction: The reaction of 4-iodobenzaldehyde with a phosphonium ylide derived from but-2-en-1-ol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. This might include continuous flow reactors and the use of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(4-iodophenyl)but-2-en-1-ol can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄.
Reduction: H₂ with Pd/C or NaBH₄.
Substitution: Nucleophiles like NaOH, KCN, or amines.
Major Products
Oxidation: (E)-3-(4-iodophenyl)but-2-en-1-one.
Reduction: (E)-3-(4-iodophenyl)butan-1-ol.
Substitution: Various substituted phenylbutenols depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its structural features.
Industry: As a precursor for the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-(4-iodophenyl)but-2-en-1-ol would depend on its specific application
Hydrogen bonding: Via the hydroxyl group.
π-π interactions: Between the phenyl ring and aromatic residues in proteins.
Covalent bonding: If the iodine atom is involved in substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(4-bromophenyl)but-2-en-1-ol: Similar structure but with a bromine atom instead of iodine.
(E)-3-(4-chlorophenyl)but-2-en-1-ol: Similar structure but with a chlorine atom instead of iodine.
(E)-3-(4-fluorophenyl)but-2-en-1-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (E)-3-(4-iodophenyl)but-2-en-1-ol makes it unique due to iodine’s larger atomic size and higher reactivity compared to other halogens. This can influence the compound’s reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C10H11IO |
|---|---|
Poids moléculaire |
274.10 g/mol |
Nom IUPAC |
3-(4-iodophenyl)but-2-en-1-ol |
InChI |
InChI=1S/C10H11IO/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-6,12H,7H2,1H3 |
Clé InChI |
KYGKGXITSZRPHP-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCO)C1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


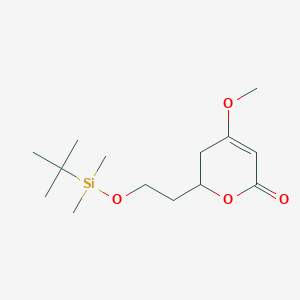
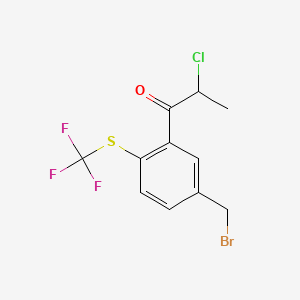

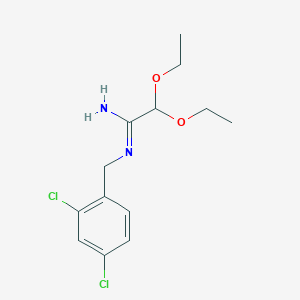
![4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B14055527.png)
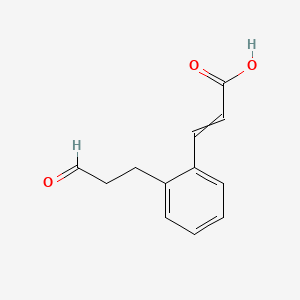

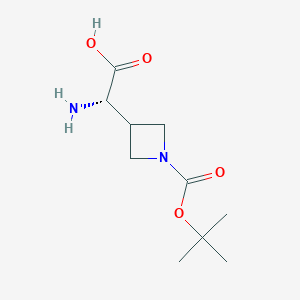
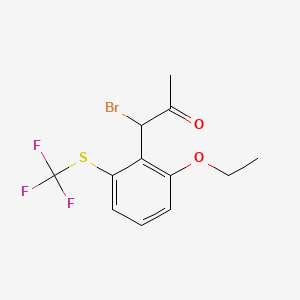
![(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14055582.png)
